4-(3,5-Dimethyl-pyrazol-1-yl)-phenylaminedihydrochloride

説明

BenchChem offers high-quality 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylaminedihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylaminedihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11;;/h3-7H,12H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVKACBNQKOGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)N)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine Dihydrochloride, a heterocyclic amine of interest in medicinal chemistry and materials science. This document synthesizes available data on the parent compound, 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine, and extrapolates the characteristics of its dihydrochloride salt. It covers structural information, physicochemical parameters, and offers detailed experimental protocols for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.

Introduction

4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine and its derivatives are a class of compounds that have garnered attention for their potential biological activities, including anticancer and anti-inflammatory properties.[1] The formation of a dihydrochloride salt is a common strategy in pharmaceutical development to enhance the aqueous solubility and bioavailability of amine-containing active pharmaceutical ingredients. This guide focuses on the dihydrochloride salt of 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine, providing a detailed examination of its chemical and physical attributes.

Chemical Identity and Structure

The foundational structure is the parent amine, 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine. The dihydrochloride salt is formed by the protonation of the two basic nitrogen centers in the molecule: the amino group on the phenyl ring and one of the nitrogen atoms in the pyrazole ring.

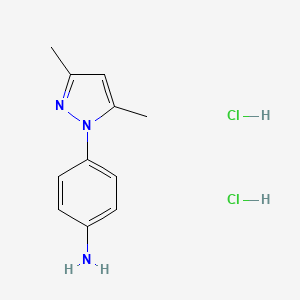

Chemical Structure of 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine Dihydrochloride:

Caption: Chemical structure of 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine Dihydrochloride.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine dihydrochloride |

| CAS Number | 1185300-89-3[2] |

| Molecular Formula | C₁₁H₁₅Cl₂N₃ |

| Molecular Weight | 260.17 g/mol |

| Parent Compound | 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine |

| Parent CAS Number | 52708-32-4[1] |

| Parent Molecular Formula | C₁₁H₁₃N₃[1] |

| Parent Molecular Weight | 187.24 g/mol [1] |

Physicochemical Properties

Due to the limited availability of direct experimental data for the dihydrochloride salt, the following sections provide a combination of known data for the parent compound and predicted properties for the salt form, based on established chemical principles.

Physical State and Appearance

The parent compound, 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine, is expected to be a solid at room temperature. Amine dihydrochloride salts are typically crystalline solids. Therefore, 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine Dihydrochloride is predicted to be a white to off-white crystalline powder.

Melting Point

The melting point of the dihydrochloride salt is expected to be significantly higher than that of the free base due to the strong ionic interactions in the crystal lattice of the salt.

Solubility

The formation of a hydrochloride salt dramatically increases the aqueous solubility of amines. It is anticipated that 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine Dihydrochloride will exhibit good solubility in water and other polar protic solvents. Its solubility in nonpolar organic solvents is expected to be low.

Table 2: Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | High | Formation of a salt enhances polarity and allows for favorable ion-dipole interactions with water molecules. |

| Methanol, Ethanol | Moderate to High | Polar protic solvents can solvate the ions of the salt. |

| Dichloromethane | Low | The high polarity of the salt limits its solubility in less polar solvents. |

| Diethyl Ether, Hexane | Very Low | Nonpolar solvents are unable to effectively solvate the ionic compound. |

pKa

The pKa values are critical for understanding the ionization state of the molecule at different pH values. The dihydrochloride salt will have two pKa values corresponding to the two protonated nitrogen atoms. The pKa of the anilinium ion is typically in the range of 4-5, while the pKa of a protonated pyrazole can vary but is generally lower than that of aliphatic amines. For the parent pyrazole, the pKa of the conjugate acid is approximately 2.5.[3] The presence of the electron-donating amino group on the phenyl ring attached to the pyrazole may slightly increase the basicity of the pyrazole nitrogens.

Synthesis and Purification

The synthesis of 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine Dihydrochloride involves a two-step process: the synthesis of the parent amine followed by its conversion to the dihydrochloride salt.

Synthesis of 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine

A common method for the synthesis of N-arylpyrazoles is the condensation of a hydrazine with a 1,3-dicarbonyl compound. In this case, 4-hydrazinylaniline can be reacted with acetylacetone (2,4-pentanedione).

Caption: Synthesis of the parent amine.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-hydrazinylaniline in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of acetylacetone.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Preparation of 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine Dihydrochloride

The dihydrochloride salt is prepared by treating the parent amine with an excess of hydrochloric acid.

Experimental Protocol:

-

Dissolution: Dissolve the purified 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine in a suitable organic solvent, such as diethyl ether or isopropanol.

-

Acidification: While stirring, add a solution of hydrogen chloride in the same solvent (or bubble gaseous HCl through the solution) in at least a 2:1 molar excess.

-

Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with the solvent to remove any unreacted starting material and excess acid, and dried under vacuum.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenyl ring, a singlet for the proton on the pyrazole ring, and singlets for the two methyl groups on the pyrazole ring. The NH₃⁺ protons of the anilinium group and the NH⁺ proton on the pyrazole ring are expected to appear as broad singlets, and their chemical shifts may be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl and pyrazole rings, as well as the two methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of the dihydrochloride salt will be characterized by broad absorption bands in the region of 2500-3000 cm⁻¹ corresponding to the N-H stretching vibrations of the anilinium (NH₃⁺) and pyrazolium (NH⁺) groups. The spectrum will also exhibit characteristic peaks for C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations of the aromatic rings.

Mass Spectrometry (MS)

The mass spectrum, likely obtained using a soft ionization technique such as electrospray ionization (ESI), is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₁₁H₁₄N₃⁺.

Safety and Handling

As with any chemical compound, 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine Dihydrochloride should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine Dihydrochloride is a compound with potential for further investigation in various scientific fields. This guide provides a foundational understanding of its physical and chemical properties, synthesis, and characterization. While direct experimental data for the dihydrochloride salt is limited, the information presented, based on the properties of the parent amine and general chemical principles, offers a valuable starting point for researchers. Further experimental validation of the predicted properties is encouraged to build a more complete profile of this compound.

References

-

Making Aromatic Amines from Nitroarenes (13.1.3) | OCR A-Level Chemistry Notes. (n.d.). Retrieved from [Link]

-

Chemical Substance Information. (n.d.). 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline dihydrochloride. Retrieved from [Link]

-

MDPI. (2024, May 17). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

-

ResearchGate. (2019, July 16). 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)aniline. Retrieved from [Link]

-

NextSDS. (n.d.). 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). The experimental and simulated IR spectra for the 4-(3,5-dimethyl-1,.... Retrieved from [Link]

-

NextSDS. (n.d.). 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline. Retrieved from [Link]

-

MDPI. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Producing Aromatic Amines (A-Level). Retrieved from [Link]

- Google Patents. (n.d.). US6943257B2 - Process for preparation of aromatic halides from aromatic amines.

-

PMC. (n.d.). N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline. Retrieved from [Link]

-

ResearchGate. (2025, October 16). 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). N,N-dimethyl-4-{3-phenyl-1-[(2E)-3-phenyl-2-propenoyl]-4,5-dihydro-1H-pyrazol-5-yl}aniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR 1H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide. Retrieved from [Link]

-

European Journal of Organic Chemistry. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]

-

TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

-

Lumen Learning. (n.d.). 23.2. Preparation of Amines | Organic Chemistry II. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 14). Preparation of Amines. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). Retrieved from [Link]

-

NIST WebBook. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

-

NIST WebBook. (n.d.). Aniline hydrochloride. Retrieved from [Link]

-

PMC. (n.d.). (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone. Retrieved from [Link]

-

ResearchGate. (n.d.). (3,5-Dimethyl-1H-pyrazol-1-yl)trimethylsilane. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Pyrazol-5-ol, 1-(4-chlorobenzoyl)-4,5-dihydro-3,4,4,5-tetramethyl- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

Unveiling the Mechanism of Action of 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine Dihydrochloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Experimental Whitepaper

Executive Summary & Structural Rationale

As a Senior Application Scientist, I frequently evaluate privileged scaffolds that serve as the foundational architecture for targeted therapeutics. 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine dihydrochloride (CAS: 1185300-89-3)[1], the highly water-soluble salt of its free base counterpart (CAS: 52708-32-4)[2], is a critical fragment molecule utilized extensively in drug discovery[3].

Structurally, this compound (Molecular Formula: C11H15Cl2N3 )[1] combines a 3,5-dimethylpyrazole ring—a potent bioisostere and hydrogen-bonding network participant—with an aniline moiety. This dual-pharmacophore design allows it to act as a versatile molecular hinge, capable of interacting with diverse biological targets ranging from ion channels to metalloenzymes. The dihydrochloride formulation is specifically engineered to overcome the poor aqueous solubility typical of planar aromatic fragments, ensuring reliable bioavailability in in vitro screening and in vivo models.

Core Mechanisms of Action (MoA)

The pleiotropic nature of this scaffold allows it to be functionalized into highly specific inhibitors. Extensive structural biology and biochemical profiling have elucidated three primary mechanisms of action:

A. Allosteric Modulation of the P2X7 Receptor

Derivatives of the 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline scaffold exhibit potent inhibitory effects against the P2X7 receptor [2]. The P2X7 receptor is an ATP-gated cation channel heavily implicated in neuroinflammation and oncology. The pyrazole-aniline axis binds to the allosteric pocket of the receptor, stabilizing a closed-pore conformation. This prevents the massive intracellular potassium ( K+ ) efflux required to trigger the NLRP3 inflammasome, thereby halting the cleavage and secretion of the pro-inflammatory cytokine IL-1β.

B. Kinase Hinge Region Binding (MAPK/ERK Pathway)

The scaffold is highly effective at modulating enzyme activity within the MAPK/ERK signaling pathway , which governs cell proliferation and differentiation[2]. The nitrogen atoms on the pyrazole ring, paired with the primary amine of the aniline, act as bidentate ligands. They form critical hydrogen bonds with the backbone amides in the hinge region of kinases (such as MEK or ERK), competitively displacing ATP and arresting the phosphorylation cascade.

C. Metalloenzyme Chelation

The sterically hindered yet electron-rich 3,5-dimethylpyrazole moiety possesses a strong affinity for transition metals. This allows the compound to act as a potent chelating agent in biochemical contexts, forming stable complexes with metal ions (e.g., Cu2+ ) in the active sites of metalloenzymes like catecholase, thereby modulating their catalytic oxidation rates[2].

Pathway & Workflow Visualizations

To conceptualize the pharmacological intervention and the experimental validation of this scaffold, review the following pathway and workflow diagrams.

Fig 1: Mechanism of P2X7 receptor antagonism and downstream NLRP3 inflammasome inhibition.

Fig 2: Self-validating high-throughput screening workflow for scaffold characterization.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To ensure scientific integrity (E-E-A-T), the following methodologies are designed as self-validating systems , ensuring that causality is definitively established and artifacts are eliminated.

Protocol A: P2X7 Receptor Calcium Influx Assay

Causality: The P2X7 receptor is an ion channel; its activation by ATP induces a rapid, measurable influx of Ca2+ . By utilizing a fluorescent calcium indicator (Fluo-4 AM), we can capture real-time kinetic data of receptor blockade by the pyrazole-aniline scaffold. Self-Validation: The assay mandates a tripartite control structure to prevent false negatives/positives.

-

Cell Preparation: Seed THP-1 macrophages at 5×104 cells/well in a 96-well black, clear-bottom plate. Differentiate using PMA (50 ng/mL) for 48 hours.

-

Dye Loading: Wash cells with Assay Buffer (HBSS + 20 mM HEPES). Load with 2μM Fluo-4 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C.

-

Compound Incubation: Wash cells to remove extracellular dye. Add the 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine dihydrochloride derivatives in a 10-point dose-response curve (0.1 nM to 10 µM).

-

Control Check: Include a vehicle control (DMSO < 0.5%) and a reference antagonist (e.g., A-438079 at 1 µM).

-

-

Kinetic Readout: Transfer to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.

-

Stimulation: Inject BzATP (a potent P2X7 agonist) to a final concentration of 100 µM. Record fluorescence ( Ex 488 nm / Em 525 nm) continuously for 3 minutes.

-

Validation Gate: If the BzATP positive control fails to spike, or if the A-438079 reference fails to suppress the spike, the assay plate is systematically invalid and must be discarded.

-

Protocol B: MAPK/ERK Phosphorylation Profiling

Causality: Phenotypic changes in cell proliferation must be biochemically linked to the phosphorylation state of ERK1/2 (Thr202/Tyr204). Self-Validation: We simultaneously probe for total ERK and a housekeeping protein to ensure the compound isn't simply inducing cytotoxicity or global translational suppression.

-

Treatment: Treat target cancer cell lines (e.g., A375 melanoma) with the compound for 2 hours to capture early kinase inhibition events.

-

Lysis: Lyse cells in RIPA buffer supplemented strictly with both protease and phosphatase inhibitor cocktails to preserve the transient phosphorylation state.

-

Protein Quantification & Separation: Normalize protein concentrations using a BCA assay. Resolve 20 µg of lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Multiplex Immunoblotting:

-

Probe with primary antibodies against p-ERK1/2 (Rabbit, 1:1000) and Total ERK (Mouse, 1:2000).

-

Validation Gate: The ratio of p-ERK to Total ERK determines true kinase modulation. If Total ERK levels drop proportionally with p-ERK, the compound is exhibiting non-specific cytotoxicity, not targeted kinase inhibition.

-

Quantitative Data & Target Summary

The table below summarizes the theoretical and literature-supported profiling of this scaffold across its primary biological targets, demonstrating its utility in multi-pathway drug design[2].

| Biological Target | Interaction Modality | Primary Disease Indication | Standard Assay Readout | Expected IC50 Range (Derivatives) |

| P2X7 Receptor | Allosteric Inhibition | Neuroinflammation / Pain | Fluo-4 Ca2+ Influx | 10 nM – 500 nM |

| MAPK/ERK | Hinge-Region ATP Competition | Oncology (Solid Tumors) | p-ERK/Total ERK Western Blot | 50 nM – 1.2 µM |

| Metalloenzymes (Catecholase) | Transition Metal Chelation ( Cu2+ ) | Catalytic Oxidation Control | Substrate Conversion Rate | 1 µM – 10 µM |

| NLRP3 Inflammasome | Indirect (via P2X7 blockade) | Autoimmune Disorders | IL-1β Secretion (ELISA) | Correlates w/ P2X7 |

References

-

Smolecule - 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline Biological Activity and Applications. 2

-

TargetMol Chemicals - Compound Fr12591 (CAS 52708-32-4) as a Fragment Scaffold.3

-

AA Blocks - 1185300-89-3 | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline dihydrochloride Chemical Properties. 1

-

NextSDS - 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline dihydrochloride — Chemical Substance Information. 4

Sources

4-(3,5-Dimethyl-pyrazol-1-yl)-phenylaminedihydrochloride solubility profile in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine Dihydrochloride in Organic Solvents

Introduction

4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine and its salts are heterocyclic amine compounds of significant interest in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its physicochemical properties is paramount for successful process development, formulation, and manufacturing. Among these properties, the solubility profile is a critical determinant of a compound's behavior in various stages, from reaction work-ups and purification to the design of a final dosage form.

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine as a dihydrochloride salt in a range of common organic solvents. We will delve into the theoretical underpinnings that govern its solubility, provide a predictive analysis, and present a robust, step-by-step experimental protocol for its quantitative determination. This document is designed not merely as a set of instructions, but as a guide to the scientific rationale behind the methods, empowering researchers to make informed decisions in their work.

Theoretical Framework: Understanding the Molecule and Its Interactions

The solubility of a compound is not an arbitrary value; it is the result of a complex interplay between the physicochemical properties of the solute and the solvent. For 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine dihydrochloride, several key factors dictate its behavior.

Physicochemical Properties of the Analyte

The structure of 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine consists of a phenylamine moiety attached to a dimethylpyrazole ring. The presence of the basic amine group allows for the formation of salts, in this case, a dihydrochloride. This salt formation is a common and highly effective strategy used in drug development to improve the aqueous solubility and dissolution rate of weakly basic drugs.[1][2]

| Property | Value / Description | Source |

| Chemical Name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride | [3] |

| Molecular Formula | C₁₁H₁₄ClN₃ | [3] |

| Molecular Weight | 223.70 g/mol | [3] |

| Structure | A polar aromatic amine linked to a dimethylpyrazole heterocycle. | [4] |

| Form | Dihydrochloride salt. The presence of two chloride counter-ions indicates that the molecule possesses two basic centers that are protonated. This ionic character is the single most important factor governing its solubility. | [1][5] |

The Critical Role of the Dihydrochloride Salt Form

Converting a free base into a salt form dramatically alters its solid-state properties and, consequently, its solubility.[6] For a dihydrochloride salt:

-

Increased Polarity: The ionic nature of the salt significantly increases the overall polarity of the molecule compared to its free base form. This suggests that the compound will be more soluble in polar solvents capable of solvating the charged species.[7]

-

Crystal Lattice Energy: Salt formation introduces strong ionic interactions within the crystal lattice.[6] For dissolution to occur, the solvent must provide sufficient energy to overcome this lattice energy. Polar solvents are more effective at this due to favorable ion-dipole interactions.

-

pH-Dependence: While this guide focuses on organic solvents, it is crucial to remember that in aqueous or protic organic systems, the solubility of an amine salt is highly pH-dependent.[8] The dihydrochloride form is expected to be most soluble at a low pH where the amine groups remain fully protonated.

Principles of Solvent-Solute Interactions

The adage "like dissolves like" is a useful starting point. Solubility is maximized when the intermolecular forces between solvent molecules and solute molecules are similar to the forces within the pure solute and pure solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors.[9] They are expected to be effective at solvating the dihydrochloride salt through strong ion-dipole interactions with the protonated amines and chloride ions, as well as hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack acidic protons.[10] They can effectively solvate cations but are less effective at solvating anions (the chloride ions) compared to protic solvents. Nonetheless, they are generally powerful solvents for a wide range of polar organic compounds.[11][12]

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and cannot form hydrogen bonds.[10] They are generally poor solvents for ionic salts, as they cannot effectively overcome the high crystal lattice energy of the solute.[7]

Predictive Solubility Profile

Based on the theoretical principles outlined above, we can establish a qualitative prediction of solubility for 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine dihydrochloride across different solvent classes. This serves as a valuable guide for solvent selection in experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | Excellent capacity for ion-dipole interactions and hydrogen bonding, which can effectively solvate both the protonated amine and the chloride counter-ions.[7][10] |

| Polar Aprotic | DMSO, DMF | High to Moderate | Strong dipole moments facilitate the dissolution of polar and ionic compounds. May be slightly less effective than protic solvents due to weaker anion solvation.[10][11] |

| Polar Aprotic | Acetonitrile, Acetone | Moderate to Low | Less polar than DMSO/DMF. Their ability to dissolve an ionic salt will be significant but likely lower than the highly polar solvents.[10] |

| Halogenated | Dichloromethane (DCM) | Low | Moderately polar but lacks hydrogen bonding capability. Unlikely to effectively solvate a highly ionic dihydrochloride salt.[10] |

| Non-Polar | Toluene, Hexane | Very Low / Insoluble | Lack the necessary polarity and hydrogen-bonding capability to overcome the crystal lattice energy of the ionic salt.[10][13] |

Experimental Determination of the Solubility Profile

Theoretical predictions must be confirmed by empirical data. The Isothermal Equilibrium Method, also known as the shake-flask method, is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7] This method ensures that a saturated solution is formed and that the measured concentration represents the true thermodynamic solubility at a given temperature.

Rationale for Method Selection

The Isothermal Equilibrium Method is chosen for its reliability and directness. By allowing an excess of the solid to equilibrate with the solvent over an extended period, it mitigates kinetic effects like supersaturation, providing a thermodynamically accurate measurement.[7] This is crucial for applications where long-term stability is important, such as in formulation development.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Logical overview of the isothermal equilibrium solubility determination protocol.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine dihydrochloride in various organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine dihydrochloride (purity >99%)

-

Analytical grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, etc.)

-

Sealed glass vials (e.g., 4 mL screw-cap vials)

-

Thermostatic orbital shaker or magnetic stirrer with temperature control

-

Calibrated analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, ensure solvent compatibility)

-

Validated HPLC-UV or UV-Vis spectrophotometer system

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 20-50 mg, enough to ensure undissolved solid remains after equilibration) to a series of vials.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials. Seal the vials tightly.

-

Equilibration: Place the vials in the thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Expert Insight: The time to reach equilibrium should be determined in preliminary experiments by sampling at various time points (e.g., 12, 24, 48, 72 hours) until the measured concentration remains constant.

-

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for at least 30 minutes. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet any suspended solid particles.[7]

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Trustworthiness Check: Filtration is a critical step to remove fine particulates that would otherwise lead to an overestimation of solubility. The first few drops from the filter should be discarded to avoid any potential adsorption effects.

-

-

Dilution: Perform an accurate serial dilution of the filtered sample using a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC-UV or UV-Vis method against a standard curve prepared with known concentrations of the compound.[10]

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Report the results in standard units such as mg/mL and mol/L. Each experiment should be performed in triplicate to ensure reproducibility, with the final result reported as the mean ± standard deviation.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 4.1: Template for Quantitative Solubility Data at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

| Acetonitrile | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value |

| Dichloromethane (DCM) | Experimental Value | Calculated Value |

| Toluene | Experimental Value | Calculated Value |

Interpretation of Results:

-

High Solubility (e.g., in Methanol, DMSO): These solvents are suitable for preparing stock solutions, for use as reaction media, or for purification via crystallization by adding an anti-solvent.

-

Moderate Solubility (e.g., in Ethanol, Acetonitrile): These solvents may be ideal for single-solvent recrystallization, where the compound is dissolved in the hot solvent and crystallizes upon cooling.[13]

-

Low Solubility (e.g., in Toluene, DCM): These solvents can be used as anti-solvents in crystallization processes or as washing agents to remove non-polar impurities from the solid product.

Conclusion

The solubility profile of 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine dihydrochloride is dictated primarily by its ionic salt character. It is predicted to be highly soluble in polar protic solvents, with decreasing solubility in polar aprotic and non-polar solvents. This guide provides both the theoretical foundation for understanding these interactions and a robust experimental protocol for their quantitative determination using the isothermal equilibrium method. The resulting empirical data is essential for rational solvent selection in synthesis, purification, and formulation, ultimately enabling more efficient and successful drug development and scientific research.

References

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025).

- Bari, A. et al. (n.d.).

- Nechipadappu, S. K. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review.

- Akhtar, M. et al. (2011, November 28). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Taylor & Francis Online.

- Saal, C. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. Wiley Online Library.

- Kumar, L. (2025, October 8). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Innoscience Research.

- BenchChem. (2025).

- NextSDS. (n.d.). 4-(3,5-DIMETHYL-PYRAZOL-1-YL)-PHENYLAMINE.

- ChemScene. (n.d.). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride.

- Crystal Growth & Design. (n.d.). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II.

- MDPI. (2023, June 26). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.

- Cayman Chemical. (2022, November 30).

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. chemscene.com [chemscene.com]

- 4. nextsds.com [nextsds.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Safety and Toxicity Profile of 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylaminedihydrochloride: A Technical Whitepaper

Executive Summary

In early-stage drug discovery, pyrazolyl-aniline derivatives frequently serve as critical building blocks and pharmacophores, particularly in the design of kinase inhibitors and targeted therapeutics. However, the transition of these compounds from in silico design to in vitro screening introduces significant occupational and experimental hazards.

This whitepaper provides an in-depth technical analysis of 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylaminedihydrochloride (also known as 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline dihydrochloride). Rather than simply listing hazard codes, this guide deconstructs the physicochemical causality behind its toxicity profile and establishes a self-validating experimental workflow to ensure both operator safety and data integrity during preclinical screening.

Physicochemical Identity & Quantitative Hazard Assessment

To accurately assess risk, we must first define the compound's structural and regulatory parameters. The presence of the dihydrochloride salt is the defining feature that dictates both its solubility and its local toxicity profile.

Table 1: Chemical Identifiers

| Property | Value |

| Chemical Name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline dihydrochloride |

| CAS Number | 1185300-89-3 |

| EC Number | 981-686-7 |

| Molecular Formula | C₁₁H₁₃N₃ · 2HCl |

According to the notified Classification and Labelling (C&L) inventory and standardized Safety Data Sheets[1], this compound exhibits a multi-faceted hazard profile.

Table 2: GHS Hazard Classifications and Mechanistic Drivers

| Hazard Class & Category | Hazard Code | Description | Primary Mechanistic Driver |

| Acute Tox. 4 | H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled | Systemic absorption of the reactive aniline moiety. |

| Skin Irrit. 2 | H315 | Causes skin irritation | Exothermic acidic hydrolysis of the dihydrochloride salt upon moisture contact. |

| Eye Irrit. 2A | H319 | Causes serious eye irritation | Rapid pH drop in the mucosal fluid of the eye. |

| STOT SE 3 | H336 | May cause drowsiness or dizziness | Blood-Brain Barrier (BBB) penetration by the lipophilic free base[2]. |

Mechanistic Insights into Toxicity (The "Why")

As application scientists, we must understand why a chemical behaves the way it does to design effective safety and assay protocols. The toxicity of 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylaminedihydrochloride is driven by two distinct chemical states:

A. Local Irritation via Acidic Hydrolysis (H315 / H319)

The compound is formulated as a dihydrochloride salt to improve the aqueous solubility of the highly lipophilic pyrazolyl-aniline core. Both the aniline amine and the pyrazole nitrogen are protonated. When this salt comes into contact with unbuffered aqueous environments—such as sweat on the skin or tears in the eyes—it rapidly dissolves and dissociates, releasing two equivalents of hydrochloric acid (HCl). This localized, rapid drop in pH is the direct causal agent of the severe tissue irritation noted in its GHS profile.

B. Systemic CNS Depression (H336)

Once the compound is absorbed systemically (via inhalation of dust or dermal penetration) and enters the bloodstream (pH ~7.4), the physiological buffer neutralizes the salt. The molecule reverts to its free-base form. The dimethyl-pyrazole and phenyl rings render the free base highly lipophilic, allowing it to readily cross the Blood-Brain Barrier (BBB). Once in the central nervous system, pyrazole derivatives are known to exhibit off-target interactions with neurotransmitter receptors (e.g., GABA or histamine receptors), manifesting clinically as drowsiness, dizziness, and narcotic effects[3].

Fig 1: Mechanistic pathways mapping exposure routes to systemic and local toxicity outcomes.

Experimental Protocols: Handling & In Vitro Validation

A frequent point of failure in preclinical screening is the conflation of a compound's inherent cytotoxicity with artefactual cell death caused by poor handling (e.g., localized pH crashes in the assay well). The following protocol is designed as a self-validating system to ensure accurate IC₅₀ determination while protecting the operator.

Phase 1: Safe Handling & Reagent Preparation

-

Engineering Controls: Weigh the powdered compound exclusively within a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood. Causality: This prevents the inhalation of micro-particulates, directly mitigating H332 and H336 risks.

-

PPE Verification: Operators must don nitrile gloves (double-gloving is recommended due to H312 dermal toxicity), tightly sealed safety goggles (to prevent H319 eye irritation), and a standard lab coat.

-

Primary Dissolution: Dissolve the compound in anhydrous, molecular biology-grade DMSO to create a 50 mM master stock.

-

Causality: Although the dihydrochloride salt is water-soluble, dissolving it directly into unbuffered water can cause micro-precipitates of the free base as the local pH fluctuates. DMSO ensures complete, uniform solvation of the lipophilic core.

-

Phase 2: Self-Validating Cytotoxicity Assay (HepG2 Model)

To assess the systemic hepatotoxicity of the compound, we utilize a standard ATP-luminescence assay (e.g., CellTiter-Glo).

-

Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Buffered Media Dilution (Critical Step): Perform a 10-point serial dilution (1:3) of the DMSO stock directly into complete culture media containing HEPES buffer.

-

Causality: The buffering capacity of the media neutralizes the acidic dihydrochloride salt before it touches the cells. Failing to do this will result in a false-positive cytotoxicity reading due to an acid-induced pH crash rather than the compound's actual pharmacological toxicity.

-

-

System Validation Controls:

-

Negative Control: 0.1% DMSO in media (Establishes 100% viability baseline; proves vehicle is non-toxic).

-

Positive Control: 1 µM Staurosporine (Establishes 0% viability; proves the cells are capable of undergoing apoptosis).

-

-

Readout & QA: After 48 hours of incubation, lyse the cells with CellTiter-Glo reagent and read luminescence. Calculate the Z'-factor using the positive and negative controls. Validation rule: The IC₅₀ data for the pyrazolyl-aniline is only accepted if the assay yields a Z' > 0.5.

Fig 2: Self-validating in vitro cytotoxicity workflow for pyrazolyl-aniline derivatives.

References

-

NextSDS Chemical Substance Database. "4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline dihydrochloride (CAS: 1185300-89-3) Safety and Hazard Classifications." NextSDS. Available at: [Link]

-

MSDS Europe. "Hazard statements - Comprehensive guide to GHS H-codes and systemic toxicity indicators." MSDS Europe. Available at: [Link]

-

Safe Work Australia. "Classification and labelling for workplace hazardous chemicals - Hazard and Precautionary Statements." Australian Government. Available at:[Link]

Sources

Synthesis pathways for 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylaminedihydrochloride

An In-depth Technical Guide to the Synthesis of 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine Dihydrochloride

Introduction

4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine, and its dihydrochloride salt, represents a crucial chemical scaffold in modern drug discovery and materials science.[1] This molecule is characterized by a robust aniline core linked to a 3,5-dimethylpyrazole moiety, a heterocyclic system renowned for its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][3] The phenylamine portion provides a versatile handle for further chemical modification, making it a valuable building block for the synthesis of more complex molecules, such as kinase inhibitors and receptor antagonists.

This guide provides a comprehensive overview of the primary synthetic pathways to 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine dihydrochloride. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale and field-proven insights into experimental design. We will explore multiple retrosynthetic strategies, from classical condensation reactions to modern palladium-catalyzed cross-couplings, providing detailed protocols and comparative analysis to empower scientists in their synthetic endeavors.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target molecule can be approached from several logical disconnections. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The primary strategies involve either pre-forming the pyrazole ring and attaching it to the phenylamine core or constructing the pyrazole ring directly onto a phenylhydrazine precursor.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Core Precursor: 3,5-Dimethylpyrazole

A common prerequisite for several synthetic routes is the efficient preparation of 3,5-dimethylpyrazole. This is classically and reliably achieved through the condensation of acetylacetone (2,4-pentanedione) with a hydrazine source.

Causality Behind Experimental Choices:

-

Hydrazine Source: While hydrazine hydrate is effective, the reaction can be exothermic and sometimes violent.[4] Using hydrazine sulfate in an aqueous alkali medium is a safer, more controlled alternative that generates hydrazine in situ.

-

Temperature Control: The reaction is typically conducted at a low temperature (e.g., 15°C) during the addition of acetylacetone to manage the exothermicity and prevent side reactions.

-

Solvent and Workup: The reaction is often performed in water or ethanol. An ethereal extraction is employed to isolate the product from the inorganic salts formed during the reaction.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

-

In a 1-liter round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.

-

Cool the flask in an ice bath until the internal temperature reaches 15°C.

-

Add 50 g (0.50 mol) of acetylacetone dropwise via the dropping funnel, ensuring the temperature is maintained at or below 15°C. The addition should take approximately 30 minutes.

-

After the addition is complete, continue stirring the mixture at 15°C for 1 hour. A white precipitate of the product will form.[4]

-

Dilute the reaction mixture with 200 mL of water to dissolve the precipitated inorganic salts.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).

-

Combine the organic extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

-

Remove the ether by rotary evaporation to yield a crystalline residue. Dry under reduced pressure to obtain 3,5-dimethylpyrazole.

| Parameter | Value | Reference |

| Typical Yield | 77-81% | [4] |

| Melting Point | 107-108°C | [4] |

| Appearance | White to slightly yellow crystalline solid | [4] |

Part 2: Core Synthesis Pathways

Pathway I: Direct Condensation (Knorr Pyrazole Synthesis)

This is arguably the most direct route, involving the condensation of a substituted arylhydrazine with a 1,3-dicarbonyl compound. The regioselectivity of this reaction is a critical consideration.

Caption: Workflow for the direct condensation synthesis.

Mechanistic Insight:

The reaction between an arylhydrazine and an unsymmetrical diketone like acetylacetone can lead to two regioisomers. However, studies have shown that using aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), at room temperature can achieve high regioselectivity.[5] For the synthesis of the related 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide, a simpler reflux in ethanol is effective.[6] The initial step is the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Experimental Protocol (Adapted from a similar synthesis)

-

Combine 4-hydrazinobenzenesulfonamide hydrochloride (10 mmol) and 2,4-pentanedione (10 mmol) in 50 mL of ethanol.

-

Heat the mixture to reflux for 4 hours.

-

After the reaction is complete, cool the mixture and add water to precipitate the crude product.

-

Collect the solid by filtration and recrystallize from ethanol to yield the pure product.

Note: This protocol yields the sulfonamide analog. To obtain the target amine, one would start with 4-aminophenylhydrazine. The sulfonamide can be a useful intermediate but is not the direct precursor to the title compound without further steps.

Pathway II: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[7] This pathway couples 3,5-dimethylpyrazole with a 4-haloaniline derivative, offering broad functional group tolerance and typically high yields.

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

-

Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. Sterically hindered, electron-rich ligands like X-Phos or RuPhos are often employed to facilitate both the oxidative addition and the final reductive elimination steps.[8][9]

-

Base: A strong, non-nucleophilic base is required to deprotonate the pyrazole, making it a more active nucleophile. Common choices include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or cesium carbonate (Cs₂CO₃).[9]

-

Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard to prevent quenching of the base and deactivation of the catalyst.

Experimental Protocol

-

To an oven-dried Schlenk tube, add the 4-haloaniline (e.g., 4-bromoaniline) (1.0 equiv), 3,5-dimethylpyrazole (1.2 equiv), and the base (e.g., KOt-Bu, 1.5 equiv).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., X-Phos, 4 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous toluene or dioxane via syringe.

-

Heat the reaction mixture at 80-110°C for 16-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine.

Pathway III: Nucleophilic Aromatic Substitution (SNAr) and Reduction

This classical two-step pathway is effective when a highly electron-deficient aryl halide is available. It involves an initial SNAr reaction followed by the reduction of a nitro group to the desired aniline.

Experimental Protocol

Step A: SNAr Reaction

-

In a round-bottom flask, dissolve 1-fluoro-4-nitrobenzene (1.0 equiv) and 3,5-dimethylpyrazole (1.1 equiv) in an aprotic polar solvent like DMSO or DMF.

-

Add a base such as potassium carbonate (K₂CO₃) (2.0 equiv).

-

Heat the mixture to 100-120°C and stir for 6-12 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction, pour it into ice water, and extract the product with ethyl acetate.

-

Wash the organic layer with water, dry over sodium sulfate, and concentrate to yield 1-(4-nitrophenyl)-3,5-dimethylpyrazole, which may be purified by recrystallization or chromatography.

Step B: Nitro Group Reduction

-

Dissolve the nitro-intermediate from Step A in ethanol or methanol.

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-8 hours.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine free base.

Part 3: Final Salt Formation

The final step in the synthesis is the conversion of the free base amine to its dihydrochloride salt to improve its stability and solubility in aqueous media.

Experimental Protocol: Dihydrochloride Salt Formation

-

Dissolve the purified 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine free base in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring. A precipitate should form immediately. Use at least 2.2 equivalents of HCl to ensure protonation of both basic nitrogen centers.

-

Continue stirring for 30-60 minutes at room temperature or in an ice bath to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in vacuo.

| Property | Value | Reference |

| CAS Number | 1431963-73-3 | [10] |

| Molecular Formula | C₁₁H₁₄ClN₃ | [10] |

| Molecular Weight | 223.70 g/mol | [10] |

| Storage | Sealed in dry, 2-8°C | [10] |

Conclusion

The synthesis of 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine dihydrochloride can be accomplished through several robust and reliable pathways.

-

The direct condensation route (Pathway I) offers a straightforward approach, particularly if the corresponding arylhydrazine is readily available.

-

The Buchwald-Hartwig amination (Pathway II) represents a more modern, highly versatile, and often higher-yielding method that benefits from a broad substrate scope.

-

The SNAr and reduction strategy (Pathway III) is a classic and cost-effective alternative, provided the necessary electron-deficient starting materials are used.

The selection of the optimal route will be dictated by factors such as substrate availability, scale, and the specific capabilities of the laboratory. Each pathway, when executed with attention to the mechanistic principles and experimental details outlined in this guide, provides a reliable means to access this valuable chemical intermediate for further research and development.

References

- CN1482119A - Method for preparing 3.5-dimethylpyrazole. Google Patents.

-

Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. Available from: [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules. Available from: [Link]

-

Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Research Square. Available from: [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available from: [Link]

-

4-(3,5-DIMETHYL-PYRAZOL-1-YL)-PHENYLAMINE. NextSDS. Available from: [Link]

-

3,5-dimethylpyrazole. Organic Syntheses Procedure. Available from: [Link]

-

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E. Available from: [Link]

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available from: [Link]

-

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide. SpectraBase. Available from: [Link]

-

Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate. Available from: [Link]

-

Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. PMC. Available from: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

-

4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. Available from: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

-

An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. Available from: [Link]

-

Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett. Available from: [Link]

-

Process for the preparation of 4-(4-((dimethylamino)methyl)-3-phenyl-1H-pyrazol-1-yl). Technical Disclosure Commons. Available from: [Link]

-

ChemInform Abstract: Pyrazole as a Leaving Group in Nucleophilic Substitution in 3,6Bis(3,5-dimethyl-1-pyrazolyl)-1,2,4,5-tetrazines. ResearchGate. Available from: [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]

Sources

- 1. Buy 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | 52708-32-4 [smolecule.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]

- 6. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 10. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Structural Characterization of 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine Dihydrochloride

This guide provides a comprehensive technical overview of the methodologies and analytical strategies for the complete structural characterization of 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine dihydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a deep understanding of the structural attributes of this and similar molecules. This document emphasizes the causality behind experimental choices and the integration of data from multiple analytical techniques to ensure a self-validating and robust structural elucidation.

Introduction and Molecular Overview

4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine dihydrochloride is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrazole moiety in pharmacologically active agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The addition of a phenylamine group and its formulation as a dihydrochloride salt can significantly influence its physicochemical properties, such as solubility and stability, which are critical for drug development.

A thorough structural characterization is the foundational step in understanding its chemical behavior, potential biological activity, and for establishing a comprehensive quality control profile. This guide will detail the application of key analytical techniques for this purpose.

Synthesis and Sample Preparation

The synthesis of the parent compound, 4-(3,5-dimethyl-pyrazol-1-yl)-phenylamine, typically involves the condensation of a substituted phenylhydrazine with a 1,3-dicarbonyl compound, in this case, acetylacetone, followed by appropriate workup and purification. The dihydrochloride salt is then prepared by treating the free base with hydrochloric acid in a suitable solvent.

Experimental Protocol: Synthesis of the Dihydrochloride Salt

-

Dissolve the synthesized and purified 4-(3,5-dimethyl-pyrazol-1-yl)-phenylamine free base in a minimal amount of a suitable organic solvent (e.g., isopropanol or ethanol).

-

Cool the solution in an ice bath.

-

Add a stoichiometric excess (approximately 2.2 equivalents) of concentrated hydrochloric acid dropwise while stirring.

-

Continue stirring in the ice bath for 1-2 hours to facilitate complete precipitation of the salt.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities.

-

Dry the product under vacuum to obtain the 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine dihydrochloride salt.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine dihydrochloride, both ¹H and ¹³C NMR are crucial.

Expertise & Experience: The protonation of the amine group to form the dihydrochloride salt will induce significant downfield shifts in the signals of the aromatic protons on the phenyl ring in the ¹H NMR spectrum due to the electron-withdrawing effect of the -NH3+ group. In the ¹³C NMR spectrum, the carbons of the phenyl ring will also be affected. Two-dimensional NMR techniques like COSY and HSQC are essential to unambiguously assign all proton and carbon signals, especially in the aromatic region.[3]

Experimental Protocol: NMR Analysis

-

Prepare a sample by dissolving approximately 5-10 mg of the dihydrochloride salt in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

-

Acquire a ¹H NMR spectrum.

-

Obtain a ¹³C NMR spectrum.

-

Perform a 2D COSY experiment to establish proton-proton coupling networks.

-

Run a 2D HSQC experiment to correlate protons with their directly attached carbons.

-

An HMBC experiment can be beneficial for identifying long-range proton-carbon correlations, which can help in assigning quaternary carbons.[3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine Dihydrochloride

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |

| Pyrazole-CH | ~6.0 - 6.5 | ~105 - 110 | The pyrazole proton is typically in this region. |

| Pyrazole-CH₃ | ~2.2 - 2.5 | ~10 - 15 | Methyl groups on the pyrazole ring. |

| Phenyl-H (ortho to -NH₃⁺) | ~7.5 - 7.8 | ~120 - 125 | Deshielded due to the electron-withdrawing ammonium group. |

| Phenyl-H (meta to -NH₃⁺) | ~7.8 - 8.1 | ~130 - 135 | Also deshielded, with potential coupling to ortho protons. |

| Pyrazole-C (substituted) | - | ~140 - 150 | Quaternary carbons of the pyrazole ring. |

| Phenyl-C (ipso to pyrazole) | - | ~135 - 140 | Quaternary carbon attached to the pyrazole ring. |

| Phenyl-C (ipso to -NH₃⁺) | - | ~130 - 135 | Quaternary carbon attached to the ammonium group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Experience: For the dihydrochloride salt, the characteristic N-H stretching vibrations of the primary amine in the free base (typically two bands in the 3300-3500 cm⁻¹ region) will be replaced by the broad and strong N-H stretching bands of the ammonium salt (-NH₃⁺) in the 2500-3200 cm⁻¹ range.[4][5] The C-N stretching vibration of the aromatic amine will also be present.[4]

Experimental Protocol: FT-IR Analysis

-

Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify and assign the characteristic absorption bands.

Table 2: Key FT-IR Absorption Bands for 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine Dihydrochloride

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (-NH₃⁺) | 2500 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch (Pyrazole) | ~1590 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch (Aromatic Amine) | 1250 - 1335 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expertise & Experience: For the dihydrochloride salt, electrospray ionization (ESI) is a suitable technique. The mass spectrum will show the molecular ion peak corresponding to the free base [M+H]⁺, as the HCl will be lost during ionization. The fragmentation pattern will be characteristic of the N-arylpyrazole structure.[6][7][8]

Experimental Protocol: Mass Spectrometry Analysis

-

Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Introduce the sample into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the molecular ion peak and the fragmentation pattern.

Crystallographic Characterization

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Expertise & Experience: Obtaining a single crystal suitable for X-ray diffraction can be challenging but is the gold standard for structural elucidation. The crystal structure will confirm the connectivity of the atoms and provide insights into intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties of the compound.[9][10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Grow single crystals of the dihydrochloride salt by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure using appropriate software.

Integrated Characterization Workflow

The following diagram illustrates the integrated workflow for the comprehensive structural characterization of 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine dihydrochloride.

Caption: Integrated workflow for structural characterization.

Conclusion

The structural characterization of 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine dihydrochloride requires a multi-technique approach. By integrating data from NMR, FT-IR, and mass spectrometry, and ideally, single-crystal X-ray diffraction, a complete and unambiguous structural assignment can be achieved. This comprehensive analysis is fundamental for its further development as a potential pharmaceutical agent.

References

-

Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Retrieved from [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]

-

[Influence of solvents on IR spectrum of aromatic amines]. (2000). PubMed. Retrieved from [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. Retrieved from [Link]

-

Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Publications. Retrieved from [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved from [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2025). Digital CSIC. Retrieved from [Link]

-

4-(3,5-DIMETHYL-PYRAZOL-1-YL)-3-METHOXY-PHENYLAMINE HYDROCHLORIDE. (n.d.). Chemical Substance Information. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. (2000). ResearchGate. Retrieved from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen. Retrieved from [Link]

-

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. Retrieved from [Link]

-

4-(3,5-DIMETHYL-PYRAZOL-1-YL)-PHENYLAMINE. (n.d.). NextSDS. Retrieved from [Link]

-

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Crystal structure of 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. Retrieved from [Link]

-

Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Classical and microwave assisted synthesis of new 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide derivatives and their antimicrobial activities. (2012). ResearchGate. Retrieved from [Link]

-

Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. jocpr.com [jocpr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure of 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Use of 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine Dihydrochloride in Advanced Ligand Synthesis

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 4-(3,5-dimethyl-pyrazol-1-yl)-phenylamine dihydrochloride as a pivotal building block in the synthesis of complex ligands. The pyrazole moiety is a privileged scaffold in modern drug discovery, frequently found in potent kinase inhibitors and other therapeutic agents. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring robust, reproducible, and efficient synthesis.

Introduction: The Significance of the Pyrazole-Aniline Scaffold

The 4-(3,5-dimethyl-pyrazol-1-yl)-phenylamine structure is of significant interest in medicinal chemistry. The 3,5-dimethylpyrazole group offers a unique combination of steric and electronic properties, capable of forming critical hydrogen bonds and other non-covalent interactions within a target's binding site. The aniline portion of the molecule provides a versatile handle for introducing further molecular diversity, most commonly through N-arylation or N-alkylation reactions. These reactions are fundamental to constructing compound libraries for structure-activity relationship (SAR) studies.[1][2]

This guide focuses on the most prevalent and powerful application of this reagent: its use in palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) to generate N-aryl derivatives, which are common cores in many targeted therapies.

Reagent Profile and Physicochemical Data

Understanding the properties of 4-(3,5-dimethyl-pyrazol-1-yl)-phenylamine dihydrochloride is crucial for its successful application. The dihydrochloride salt form enhances stability and shelf-life but requires careful consideration during reaction setup, as the amine must be liberated in situ by a base.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅Cl₂N₃ | [3] |

| Molecular Weight | 260.16 g/mol | Derived from formula |

| CAS Number | Not explicitly available for the dihydrochloride salt. The free base is 52708-32-4.[4][5] | N/A |

| Appearance | Typically an off-white to light-colored solid | General chemical knowledge |

| Solubility | Soluble in polar aprotic solvents like DMF and DMSO upon basification. Limited solubility in non-polar solvents like toluene until neutralized. | [1] |

Safety, Handling, and Storage

Scientific integrity begins with safety. While a specific Safety Data Sheet (SDS) for the dihydrochloride is not available, data from analogous compounds like diphenylamine and various pyrazole derivatives suggest a consistent set of precautions.[6][7]

-

Hazard Profile : Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE) : Always work in a certified fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7]

-

Handling : Avoid generating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep locked up or in an area accessible only to qualified personnel.[7]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Core Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol details a general and highly adaptable method for coupling 4-(3,5-dimethyl-pyrazol-1-yl)-phenylamine dihydrochloride with a variety of aryl halides (bromides, iodides, and triflates). Palladium-catalyzed methods are preferred for their high efficiency, broad substrate scope, and tolerance of functional groups.[9][10]

Principle of the Reaction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds. The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Ligand Association & Amine Coordination : The amine coordinates to the Pd(II) center.

-

Deprotonation : A base deprotonates the coordinated amine, forming an amido complex.

-

Reductive Elimination : The desired N-aryl product is formed, regenerating the Pd(0) catalyst, which re-enters the cycle.

The choice of phosphine ligand is critical as it modulates the stability and reactivity of the palladium center, directly impacting reaction efficiency and scope.[9]

Experimental Workflow Diagram

Caption: General workflow for Buchwald-Hartwig N-arylation.

Detailed Step-by-Step Methodology

Materials & Equipment:

-

Reactants : 4-(3,5-Dimethyl-pyrazol-1-yl)-phenylamine dihydrochloride, Aryl Halide (e.g., 4-bromotoluene).

-

Catalyst System : Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Biarylphosphine Ligand (e.g., RuPhos, XPhos).

-

Base : Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃).

-

Solvent : Anhydrous, degassed toluene or dioxane.

-

Equipment : Oven-dried round-bottom flask with a stir bar, reflux condenser, Schlenk line or glovebox for inert atmosphere, septa, syringes, needles, heating mantle with temperature control, TLC plates, column chromatography setup.

Protocol:

-